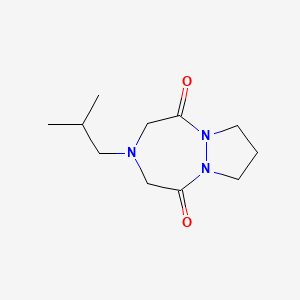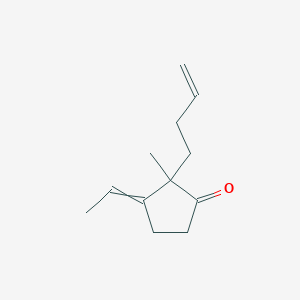
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with butenyl and ethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The resulting intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium hydride in anhydrous dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated cyclopentanone derivatives.
Substitution: Alkyl-substituted cyclopentanone derivatives.
Scientific Research Applications
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(But-3-en-1-yl)benzaldehyde: Similar in structure but with a benzaldehyde group instead of a cyclopentanone ring.
(S)-2-(But-3-en-1-yl)oxirane: Contains an oxirane ring instead of a cyclopentanone ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring with similar butenyl substitution.
Uniqueness
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
88441-64-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-but-3-enyl-3-ethylidene-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H18O/c1-4-6-9-12(3)10(5-2)7-8-11(12)13/h4-5H,1,6-9H2,2-3H3 |
InChI Key |
UIXXDDGVKVGLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCC(=O)C1(C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



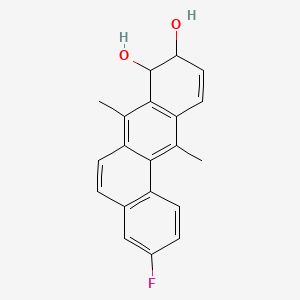
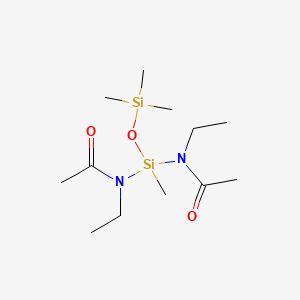
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)


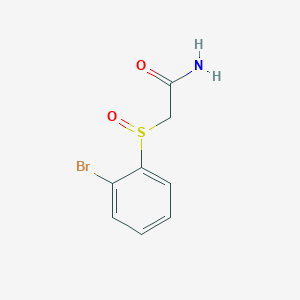
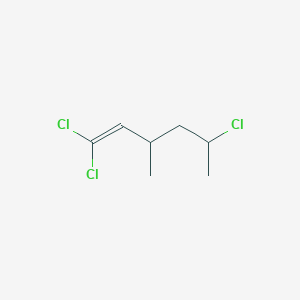
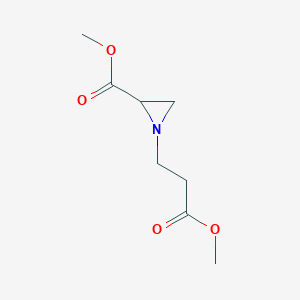
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
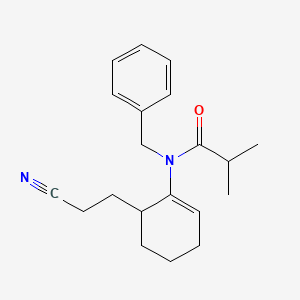
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

